molecular formula C9H15NO B1348753 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 4146-35-4

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No. B1348753
CAS RN: 4146-35-4
M. Wt: 153.22 g/mol
InChI Key: PTVMGIXBAOSAGF-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, commonly known as MAN, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MAN is a versatile intermediate that can be used to synthesize a range of biologically active compounds, making it a valuable tool for medicinal chemists.

Scientific Research Applications

Heterocyclization Studies

The compound has been used in studies involving heterocyclization, a process that forms a heterocyclic compound. In one study, it was found that the oxime of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one does not undergo heterocyclization due to the impossibility of a [3,3]-sigmatropic rearrangement of its vinyl ether .

Reduction Studies

The compound has been used in reduction studies. Specifically, the reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones with sodium tetrahydridoborate gave the corresponding alcohols as mixtures of α- and β-epimers at a ratio of 2:3 .

Oxidation Catalyst

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one N-oxyl (ABNO) may be employed for the aerobic oxidation of alcohols. It serves as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .

Enzyme Substrate

The compound is used as an enzyme substrate . Enzyme substrates are molecules upon which enzymes act.

Organic Synthesis

In organic synthesis, the compound is used in transformations involving the hydroxy group . For example, the resulting alcohols from the reduction process reacted with acetyl chloride and methanesulfonyl chloride at the hydroxy group to form O-acetyl and O-methylsulfonyl derivatives .

Production of Azido Compounds

The O-methylsulfonyl derivatives of the compound react with sodium azide to afford 3-substituted 9-azido-3-azabicyclo[3.3.1]nonanes . These azido compounds have various applications in organic synthesis.

properties

IUPAC Name

3-methyl-3-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVMGIXBAOSAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337284
Record name 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

CAS RN

4146-35-4
Record name 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one oximes?

A1: The synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one oximes is noteworthy due to the potential of these compounds as precursors in various chemical reactions. Specifically, they can be utilized in heterocyclization reactions with acetylene in a superbasic medium [, ]. This method offers a pathway for creating more complex heterocyclic compounds, which hold significance in medicinal chemistry and drug discovery due to their diverse biological activities.

Q2: What are the key findings from the study "Heterocyclization of tropinone oximes and 3-methyl-3-azabicyclo[3.3.1.]-nonan-9-one with acetylene in a superbasic medium"?

A2: This study explores a novel synthetic route for creating heterocyclic compounds using 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oximes as starting materials []. The researchers successfully demonstrated the heterocyclization of these oximes with acetylene under superbasic conditions. This finding is significant as it opens up possibilities for synthesizing a range of structurally diverse heterocycles with potential applications in various fields.

Q3: What insights does the paper "Synthesis, structural and conformational study of 3-methyl-3-azabicyclo[3.2.1]octan-8-one and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oximes" provide?

A3: This research focuses on the synthesis and structural analysis of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oximes and a related compound []. The study utilizes various spectroscopic techniques to elucidate the structural and conformational properties of these oximes. Understanding the structural features and conformations of these compounds is crucial for predicting their reactivity and designing further chemical transformations.

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